molecular formula C9H9ClF3N3O B1477480 1-(6-Chloro-2-methylpyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol CAS No. 2098113-12-1

1-(6-Chloro-2-methylpyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol

Cat. No. B1477480
CAS RN: 2098113-12-1
M. Wt: 267.63 g/mol
InChI Key: AFIIXMDVNYHNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Chloro-2-methylpyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol, or 6-chloro-2-methylpyrimidine-3-trifluoromethylazetidine-3-ol (6-CMT), is an organic compound with a unique chemical structure. It is a synthetic compound that has been studied in recent years for its potential applications in pharmaceuticals, agriculture, and other areas. 6-CMT has been found to possess a number of interesting properties, including antimicrobial, antiviral, and antifungal activities. In addition, it has been shown to have potential as a selective inhibitor of certain enzymes and as a potential therapeutic agent for certain diseases.

Scientific Research Applications

Environmental and Agricultural Applications

Studies on related compounds, such as chlorpyrifos and its metabolites, underscore the environmental relevance of chloro- and methyl-substituted pyrimidines. Chlorpyrifos, an organophosphate pesticide, and its primary metabolite 3,5,6-trichloro-2-pyridinol (TCP) have been extensively investigated for their environmental persistence and impact on terrestrial and aquatic life. The degradation and bioremediation of chlorpyrifos and TCP have been a significant focus, emphasizing the need for understanding and mitigating the environmental effects of such compounds (Bose, Kumar, & Vo, 2021).

Pharmacological and Biochemical Significance

The pharmacological and biochemical research domains have also seen the application of compounds featuring pyrimidine and trifluoromethyl groups. For instance, triazolopyrimidines have been explored for their diverse pharmacological efficacy, including anticancer, anti-inflammatory, antibacterial, and antifungal activities. This demonstrates the potential of such compounds in drug discovery and the development of new therapeutics (Renyu, Yuchao, Kandegama, Qiong, & Guangfu, 2018).

properties

IUPAC Name

1-(6-chloro-2-methylpyrimidin-4-yl)-3-(trifluoromethyl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3N3O/c1-5-14-6(10)2-7(15-5)16-3-8(17,4-16)9(11,12)13/h2,17H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIIXMDVNYHNJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CC(C2)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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